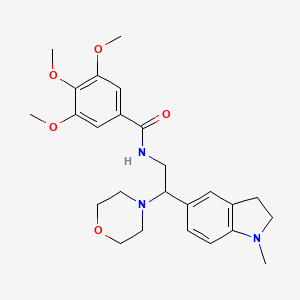
3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O5 and its molecular weight is 455.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, emphasizing its relevance in cancer treatment and other therapeutic areas.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid derivatives with morpholine and indole derivatives. The general synthetic route includes:
- Formation of the amide bond : Reaction between 3,4,5-trimethoxybenzoic acid and morpholine.
- Indole substitution : Introduction of the indole moiety via nucleophilic substitution.
This method allows for the modification of the compound's structure to optimize its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related compounds, suggesting potential efficacy for this compound. For instance:
- Cytotoxicity Assays : Compounds with similar structural motifs have been evaluated against various cancer cell lines such as MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma). Notably, one derivative exhibited an IC50 value of 20.47 μM against MGC-803 cells, indicating significant antiproliferative effects .
- Mechanism of Action : Flow cytometry analysis revealed that certain derivatives induced cell cycle arrest in the G1 phase and promoted apoptosis in cancer cells . This suggests that this compound may operate through similar mechanisms.
Other Biological Activities
In addition to antitumor properties, preliminary data suggest that this compound may exhibit:
- Antimicrobial Activity : Some analogs have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Compounds with similar morpholino and indole structures have been investigated for neuroprotective activities in models of neurodegeneration.
Case Studies
Several case studies have explored the biological effects of compounds structurally related to this compound:
-
Study on Indole Derivatives :
- A group of indole-based compounds was synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
- Results indicated that modifications in the benzamide structure significantly influenced cytotoxicity and selectivity towards cancer cells.
-
Morpholine Derivatives :
- Morpholine-containing compounds were assessed for their potential as anti-cancer agents.
- The study found that specific substitutions enhanced their activity against breast cancer cells.
Data Summary
| Compound Name | Structure | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|---|
| Compound A | Structure A | 20.47 | MGC-803 | Apoptosis induction |
| Compound B | Structure B | 43.42 | MCF-7 | G1 phase arrest |
| Compound C | Structure C | 35.45 | HepG-2 | Apoptosis induction |
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5/c1-27-8-7-18-13-17(5-6-20(18)27)21(28-9-11-33-12-10-28)16-26-25(29)19-14-22(30-2)24(32-4)23(15-19)31-3/h5-6,13-15,21H,7-12,16H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVIWWXNBJZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














